Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-

COX-2 inhibition Enzymatic assay Selectivity ratio

Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-, commonly known as N-hydroxy-valdecoxib or Valdecoxib metabolite M2, is the primary N-hydroxylated metabolite of the selective COX-2 inhibitor valdecoxib. It is also recognized as Parecoxib Impurity 7 in pharmaceutical quality control contexts.

Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
CAS No. 501093-49-8
Cat. No. B1599660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-
CAS501093-49-8
Molecular FormulaC16H14N2O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NO
InChIInChI=1S/C16H14N2O4S/c1-11-15(16(17-22-11)13-5-3-2-4-6-13)12-7-9-14(10-8-12)23(20,21)18-19/h2-10,18-19H,1H3
InChIKeyONTHNDYCEKOFIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-valdecoxib (CAS 501093-49-8): Compound Identity, Metabolic Origin, and Role as a COX-2 Prodrug Candidate


Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-, commonly known as N-hydroxy-valdecoxib or Valdecoxib metabolite M2, is the primary N-hydroxylated metabolite of the selective COX-2 inhibitor valdecoxib [1]. It is also recognized as Parecoxib Impurity 7 in pharmaceutical quality control contexts . This sulfohydroxamic acid (C16H14N2O4S) distinguishes itself from its parent drug valdecoxib by its unique duality: it exhibits markedly lower direct COX-2 enzyme inhibition in vitro yet demonstrates significant and prolonged anti-inflammatory and analgesic efficacy in vivo due to its enzymatic bioactivation back to valdecoxib via the mitochondrial amidoxime reducing component (mARC) enzyme system [1]. This prodrug-like mechanism creates a distinct pharmacological profile that cannot be replicated by simple substitution with the parent COX-2 inhibitor valdecoxib or the injectable prodrug parecoxib.

Critical Rationale: Why Valdecoxib and Parecoxib Cannot Substitute for N-Hydroxy-valdecoxib (CAS 501093-49-8)


Generic in-class substitution among COX-2 inhibitors or valdecoxib analogs fails for N-hydroxy-valdecoxib because its pharmacological activity is not driven by direct COX-2 binding potency but by a tissue-specific, enzyme-dependent bioactivation cascade. The parent drug valdecoxib is a potent, direct COX-2 inhibitor (IC50 5 nM), whereas the injectable prodrug parecoxib is rapidly hydrolyzed in vivo to valdecoxib. In contrast, N-hydroxy-valdecoxib requires reduction by the mARC enzyme system—a distinct metabolic pathway—to generate the active valdecoxib species [1]. This results in a fundamentally different pharmacokinetic profile characterized by prolonged therapeutic effect compared to valdecoxib and significant in vivo efficacy despite weak in vitro COX-2 blockade [1]. Furthermore, the unsolvated free form of N-hydroxy-valdecoxib is inherently unstable, requiring stabilization as the monohydrate (3a·H₂O) for any practical use, a formulation constraint absent for valdecoxib or parecoxib [2]. These combined pharmacological and physicochemical differences mean that substituting N-hydroxy-valdecoxib with valdecoxib or parecoxib will yield a qualitatively distinct biological outcome and cannot serve as a proxy in experimental or industrial applications.

Head-to-Head Quantitative Evidence: N-Hydroxy-valdecoxib (CAS 501093-49-8) Versus Closest Comparators


Direct COX-2 Enzyme Inhibition: N-Hydroxy-valdecoxib Monohydrate exhibits 28-fold Weaker Intrinsic Activity Compared to Valdecoxib

In direct enzymatic assays using human recombinant COX-2, N-hydroxy-valdecoxib monohydrate (3a·H₂O) demonstrates an IC50 of 40 nM, which is 8- to 28-fold higher (weaker) than that of valdecoxib [1]. Specifically, valdecoxib inhibits human COX-2 with an IC50 of 5 nM, representing an approximate 8-fold difference in potency based on direct IC50 comparison . The original publication reports that N-hydroxy-valdecoxib's effect on human COX-2 inhibition was 28 times lower than that of valdecoxib under their assay conditions, which likely reflects the use of the monohydrate form and specific experimental parameters [1]. Consequently, the COX-1/COX-2 selectivity ratio for N-hydroxy-valdecoxib is substantially lower (less selective) than that of valdecoxib [1]. This quantitative dissociation between the metabolite and parent drug underpins the distinct pharmacological mechanism.

COX-2 inhibition Enzymatic assay Selectivity ratio

In Vivo Anti-inflammatory Efficacy: Prolonged Therapeutic Effect of N-Hydroxy-valdecoxib Surpasses Parent Drug in Preclinical Pain Models

Despite its markedly weaker in vitro COX-2 activity, N-hydroxy-valdecoxib demonstrated significant and prolonged in vivo efficacy. In the carrageenan-induced paw edema model, N-hydroxy-valdecoxib monohydrate (3a·H₂O) produced a dose-dependent and significant edema inhibition effect [1]. Critically, the compound showed significant analgesic activity in both acute and chronic pain models with a prolonged therapeutic effect compared with valdecoxib [2]. This paradoxical in vitro/in vivo pharmacology is explained by the mARC-dependent reduction of N-hydroxy-valdecoxib back to the potent COX-2 inhibitor valdecoxib, effectively creating a sustained-release-like prodrug effect that extends the duration of action beyond that achievable with a direct dose of valdecoxib [3].

In vivo pharmacology Analgesic activity Carrageenan-induced edema

Metabolic Activation Mechanism: mARC-Dependent Reduction Confers Unique Prodrug Status Differentiating N-Hydroxy-valdecoxib from All Currently Marketed COX-2 Inhibitors

N-hydroxy-valdecoxib is enzymatically reduced to its pharmacologically active metabolite valdecoxib by the molybdenum-containing enzyme mARC (mitochondrial amidoxime reducing component), a pathway that is entirely distinct from the esterase-mediated hydrolysis of parecoxib or the direct activity of valdecoxib [1]. This reduction is catalyzed by both recombinant human mARC-1 and mARC-2 in reconstituted systems with cytochrome b5 and b5 reductase [1]. The prodrug activation is not dependent on cytochrome P450 enzymes, representing a novel bioactivation mechanism distinct from parecoxib (which relies on widespread esterases) and from the P450-mediated oxidative metabolism of many other prodrugs [2]. Consequently, N-hydroxy-valdecoxib's tissue-specific activation profile and mARC enzyme saturation kinetics introduce regulatory complexities and pharmacological nuances absent from other COX-2 inhibitor scaffolds.

Prodrug activation Drug metabolism mARC enzyme

Precision Application Scenarios: Where N-Hydroxy-valdecoxib (CAS 501093-49-8) Provides Scientific or Industrial Advantage


Preclinical Investigation of Sustained-Release Prodrug Strategies for COX-2 Inhibition

Researchers aiming to achieve prolonged COX-2 inhibition without repeated dosing should select N-hydroxy-valdecoxib over valdecoxib. Its mARC-dependent bioactivation creates a sustained-release-like effect that extended the therapeutic duration in pain models relative to direct valdecoxib administration [1]. This property is not shared by valdecoxib or the rapidly hydrolyzed parecoxib, making N-hydroxy-valdecoxib the preferred tool for studying extended-duration anti-inflammatory pharmacology.

Analytical Reference Standard for Valdecoxib Metabolite Identification and Quantification in Pharmacokinetic Studies

As the primary N-hydroxylated metabolite of valdecoxib (also designated Parecoxib Impurity 7), this compound serves as an essential certified reference standard for LC-MS/MS method development, method validation (AMV), and quality control (QC) in bioanalytical studies of valdecoxib/parecoxib pharmacokinetics [2]. Its use ensures accurate quantification of this specific metabolite in plasma or urine, which is critical for regulatory-compliant bioavailability and bioequivalence studies where misidentification of valdecoxib would lead to invalid results.

Enzymology Studies of mARC-Dependent N-Hydroxylated Drug Activation

N-hydroxy-valdecoxib is a validated and well-characterized substrate for the mitochondrial amidoxime reducing component (mARC) enzyme system, confirmed to be reduced to valdecoxib in reconstituted human enzyme assays [3]. It should be prioritized over other N-hydroxylated sulfonamide research compounds when studying mARC-1/mARC-2 substrate specificity, enzyme kinetics, or the role of cytochrome b5/b5 reductase in this novel drug activation pathway, as its pharmacological consequence (COX-2 inhibition) provides a functional readout absent in inert model substrates.

Quote Request

Request a Quote for Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.